molecular formula C24H15F6N3O4 B12005286 2-(4-nitrobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

2-(4-nitrobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

Cat. No.: B12005286
M. Wt: 523.4 g/mol
InChI Key: NLHJJUTVKBIUGH-UHFFFAOYSA-N
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Description

2-(4-nitrobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is a complex organic compound known for its unique chemical structure and properties. This compound features a benzylidene group substituted with a nitro group at the para position and two trifluoromethylphenyl groups attached to a propanediamide backbone. Its molecular formula is C24H16F6N4O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzylidene and trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of halogen atoms or other substituents at specific positions on the aromatic rings.

Scientific Research Applications

2-(4-nitrobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-nitrobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrobenzylidene)-3-(trifluoromethyl)aniline
  • N-(4-methylbenzylidene)-3-(trifluoromethyl)aniline
  • N-(4-chloro-3-nitrobenzylidene)-3-(trifluoromethyl)aniline

Uniqueness

2-(4-nitrobenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is unique due to its dual trifluoromethylphenyl groups, which impart distinct electronic and steric properties. These features differentiate it from other similar compounds, making it a valuable molecule for various applications in research and industry.

Properties

Molecular Formula

C24H15F6N3O4

Molecular Weight

523.4 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

InChI

InChI=1S/C24H15F6N3O4/c25-23(26,27)15-3-1-5-17(12-15)31-21(34)20(11-14-7-9-19(10-8-14)33(36)37)22(35)32-18-6-2-4-16(13-18)24(28,29)30/h1-13H,(H,31,34)(H,32,35)

InChI Key

NLHJJUTVKBIUGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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